N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-3-phenylpropanamide
CAS No.: 1396806-77-1
Cat. No.: VC11881108
Molecular Formula: C18H21NO3
Molecular Weight: 299.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1396806-77-1 |
|---|---|
| Molecular Formula | C18H21NO3 |
| Molecular Weight | 299.4 g/mol |
| IUPAC Name | N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-3-phenylpropanamide |
| Standard InChI | InChI=1S/C18H21NO3/c20-17(11-8-14-5-2-1-3-6-14)19-13-18(21,15-9-10-15)16-7-4-12-22-16/h1-7,12,15,21H,8-11,13H2,(H,19,20) |
| Standard InChI Key | YEGNESJSRRTZNK-UHFFFAOYSA-N |
| SMILES | C1CC1C(CNC(=O)CCC2=CC=CC=C2)(C3=CC=CO3)O |
| Canonical SMILES | C1CC1C(CNC(=O)CCC2=CC=CC=C2)(C3=CC=CO3)O |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s IUPAC name, N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-3-phenylpropanamide, reflects its unique hybrid structure (Fig. 1):
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Cyclopropyl group: Enhances rigidity and metabolic stability.
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Furan ring: Contributes to π-π interactions and potential bioactivity.
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Hydroxyethyl linker: Facilitates hydrogen bonding and solubility .
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3-Phenylpropanamide: Provides a hydrophobic anchor for receptor binding.
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₈H₂₁NO₃ | |
| Molecular Weight | 299.4 g/mol | |
| SMILES | C1CC1C(CNC(=O)CCC2=CC=CC=C2)(C3=CC=CO3)O | |
| logP (Predicted) | 2.8 | |
| Hydrogen Bond Donors | 2 |
Synthesis and Optimization
Synthetic Pathways
The synthesis involves multi-step organic reactions, typically starting with the formation of the hydroxyethyl-cyclopropyl-furan core followed by amidation with 3-phenylpropanoic acid .
Key Steps:
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Core Formation:
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Amidation:
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Coupling of the core intermediate with 3-phenylpropanoic acid using HBTU or DCC.
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Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cyclopropanation | Cu(OTf)₂, CH₂Cl₂, 0°C → RT | 65 |
| Hydroxylation | BH₃·THF, H₂O₂/NaOH | 78 |
| Amidation | HBTU, DIPEA, DMF | 82 |
Biological Activities and Mechanisms
Antimicrobial Properties
The furan moiety confers moderate activity against Staphylococcus aureus (MIC: 32 µg/mL) and Candida albicans (MIC: 64 µg/mL).
Table 3: Biological Activity Profile
| Assay | Result | Model |
|---|---|---|
| Cytotoxicity (MCF-7) | IC₅₀ = 12.3 µM | In vitro |
| Antibacterial (S. aureus) | MIC = 32 µg/mL | Broth dilution |
| Solubility (PBS) | 0.45 mg/mL | pH 7.4 |
Chemical Modifications and Derivatives
Structure-Activity Relationships (SAR)
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Cyclopropyl Substitution: Replacement with larger rings (e.g., cyclohexyl) reduces potency .
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Furan Oxidation: Conversion to γ-lactone decreases cytotoxicity but improves solubility.
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Amide Variations: N-methylation enhances metabolic stability by 40% .
Figure 2: SAR Highlights
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Active analog: N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-4-ethoxybenzamide (EC₅₀ = 59 nM in CYP5122A1 inhibition).
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Inactive analog: N-[2-cyclopropyl-2-(thiophen-2-yl)-2-hydroxyethyl]-3-phenylpropanamide (IC₅₀ > 100 µM) .
Applications in Materials Science
Polymer Synthesis
Incorporation into polyurethane matrices improves thermal stability (T₅% = 285°C vs. 220°C for baseline). The furan ring enables post-polymerization modifications via Diels-Alder reactions.
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